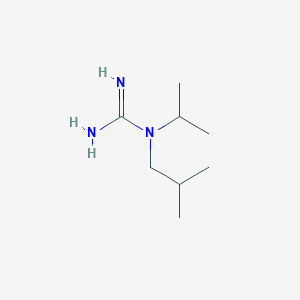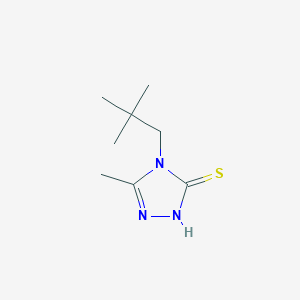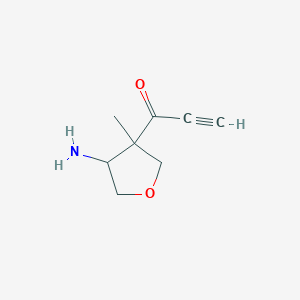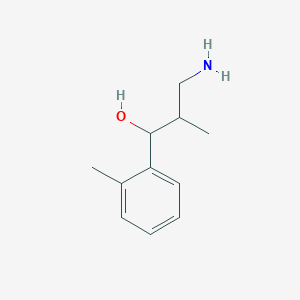![molecular formula C14H15NO2S B13186634 3,5-Dimethyl-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13186634.png)
3,5-Dimethyl-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is an organic compound that features a benzaldehyde core substituted with a thiazole moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde typically involves the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with 2-methyl-1,3-thiazol-4-ylmethanol under suitable conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage between the benzaldehyde and thiazole moieties .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions due to the presence of reactive positions at the C-2 and C-5 atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine), while nucleophilic substitution can involve nucleophiles such as amines
Major Products Formed
Oxidation: 3,5-Dimethyl-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid.
Reduction: 3,5-Dimethyl-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the specific reagents used
Scientific Research Applications
3,5-Dimethyl-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects. For example, the compound may inhibit microbial growth by interfering with essential enzymes in the microbial metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Bleomycin: An antineoplastic drug that includes a thiazole structure.
Tiazofurin: An antineoplastic drug with a thiazole ring
Uniqueness
3,5-Dimethyl-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is unique due to its specific substitution pattern on the benzaldehyde and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H15NO2S |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
3,5-dimethyl-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H15NO2S/c1-9-4-12(6-16)5-10(2)14(9)17-7-13-8-18-11(3)15-13/h4-6,8H,7H2,1-3H3 |
InChI Key |
OGTUEOVDYSISIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CSC(=N2)C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3'-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13186572.png)


![5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13186593.png)





![2-(2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)acetic acid](/img/structure/B13186622.png)


